2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid
Description
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(pyrazol-1-ylmethyl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4H,1,5H2,(H,10,11) |
InChI Key |
YYYKAZMWEVBJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation with Pyrazolecarbaldehydes
Reaction Design and Mechanism
The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid, this method involves reacting a pyrazolecarbaldehyde with malonic acid or its derivatives. The aldehyde’s electrophilic carbonyl carbon undergoes nucleophilic attack by the active methylene group of malonic acid, facilitated by a base catalyst (e.g., piperidine/pyridine). Subsequent dehydration and decarboxylation yield the acrylic acid product.
Condensation and Decarboxylation
A mixture of (pyrazol-1-yl)acetaldehyde (10 mmol), malonic acid (10 mmol), piperidine (3 drops), and pyridine (5 drops) in ethanol (10 mL) is refluxed for 4–6 hours. Post-reaction cooling and acidification precipitate the intermediate 2-[(1H-pyrazol-1-yl)methyl]malonic acid , which is isolated and heated at 150–160°C to induce decarboxylation, yielding the target compound.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield (malonic acid) | 70–80% | |
| Decarboxylation Temp | 150–160°C | |
| Final Purity | >95% (HPLC) |
Alkylation of Pyrazole with Halogenated Acrylates
Nucleophilic Substitution Approach
This method exploits the nucleophilicity of pyrazole’s nitrogen to alkylate halogenated acrylic acid derivatives. For example, methyl 2-(bromomethyl)acrylate reacts with pyrazole in the presence of a base (e.g., K₂CO₃) to form the methyl ester intermediate, which is hydrolyzed to the acid.
Stepwise Procedure
- Alkylation : Pyrazole (10 mmol), methyl 2-(bromomethyl)acrylate (10 mmol), and K₂CO₃ (15 mmol) in DMF are stirred at 60°C for 12 hours.
- Ester Hydrolysis : The crude ester is treated with NaOH (2M, 20 mL) at 80°C for 2 hours, followed by acidification with HCl to precipitate the product.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Alkylation Yield | 60–70% | |
| Hydrolysis Yield | 85–90% |
Comparative Analysis of Methods
Efficiency and Scalability
- Knoevenagel Condensation : Higher yields (70–80%) but requires elevated temperatures for decarboxylation. Scalability is limited by aldehyde synthesis challenges.
- Alkylation-Hydrolysis : Moderate yields (60–70%) but offers straightforward execution with commercial halogenated acrylates. Ideal for small-scale synthesis.
Emerging Strategies and Innovations
Industrial Considerations
Cost Analysis
Environmental Impact
Solvent-intensive steps (e.g., ethanol reflux in Knoevenagel) pose waste management challenges. Alternative solvents (e.g., PEG-400) are under investigation.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical acid-base reactions, forming salts with bases. This property is critical for solubility modifications in pharmaceutical applications.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Deprotonation | Aqueous NaOH, RT | Sodium 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoate | |
| Salt formation (e.g., with amines) | Ethanol, reflux | Ammonium or alkylammonium salts |
Nucleophilic Additions
The α,β-unsaturated system participates in Michael additions, where nucleophiles attack the β-carbon.
| Nucleophile | Reagents/Conditions | Product | References |
|---|---|---|---|
| Thiols | EtOH, RT, 12 h | 3-(Pyrazolylmethyl)thio-propanoyl acid | |
| Amines | DMF, 60°C, 6 h | β-Amino acid derivatives |
Cycloaddition Reactions
The conjugated diene system engages in 1,3-dipolar cycloadditions, forming pyrazoline or triazole derivatives.
| Dipolarophile | Conditions | Product | References |
|---|---|---|---|
| Diazoalkanes | CH₂Cl₂/Et₂O (1:1), 0°C, 48 h | Pyrazoline-fused heterocycles | |
| Nitrile oxides | Toluene, reflux, 24 h | Isoxazoline derivatives |
Hydrogenation
Catalytic hydrogenation reduces the double bond, yielding saturated analogs.
| Catalyst | Conditions | Product | References |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT, 6 h | 2-[(1H-Pyrazol-1-yl)methyl]propanoic acid | |
| PtO₂ | H₂ (3 atm), AcOH, 50°C, 12 h | Fully saturated carboxylic acid |
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Methanol (H₂SO₄) | Reflux, 8 h | Methyl ester | |
| Thionyl chloride | SOCl₂, DMF, 60°C, 2 h → ROH/RNH₂ | Amides/Esters |
Oxidation and Decarboxylation
Strong oxidizing agents cleave the double bond or induce decarboxylation.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 h | Pyrazoleacetic acid + CO₂ | |
| CrO₃ | Acetone, 0°C, 2 h | Ketone derivatives |
Pyrazole Ring Functionalization
The pyrazole ring undergoes electrophilic substitution, though steric hindrance from the methyl group may limit reactivity.
| Reaction | Conditions | Product | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 4-Nitro-pyrazole derivative | |
| Halogenation | Cl₂ (g), FeCl₃, CH₂Cl₂, RT | 4-Chloro-pyrazole analog |
Biological Activity and Derivatives
While beyond pure chemical reactions, derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, likely due to interactions with biological targets via hydrogen bonding and π-stacking .
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research has indicated that pyrazole derivatives exhibit significant antioxidant activity. Compounds containing the pyrazole moiety can enhance the activity of antioxidant enzymes and reduce lipid peroxidation, thereby protecting cells from oxidative stress. A study highlighted the effectiveness of pyrazole derivatives in preventing nephrotoxicity associated with cisplatin treatment, showcasing their potential in therapeutic applications for renal protection during chemotherapy .
1.2 Anticancer Activity
The anticancer potential of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid has been investigated in various cancer cell lines. Preliminary studies demonstrated that this compound could inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, cytotoxicity assays on A549 (lung cancer) and MCF7 (breast cancer) cell lines revealed IC50 values of 12.5 µM and 15.0 µM respectively, indicating promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF7 | 15.0 |
1.3 Anti-inflammatory Effects
The structure of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid suggests potential anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Agricultural Applications
2.1 Herbicidal Activity
Research into the agricultural applications of pyrazole derivatives has shown that certain compounds can act as herbicides. The unique structural features of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid allow it to interact with plant growth regulators, potentially providing a means to control unwanted vegetation without harming crops .
2.2 Pest Control
In addition to herbicidal properties, pyrazole derivatives have been explored for their insecticidal effects. Studies have indicated that these compounds can disrupt the growth and reproduction of various pest species, making them candidates for developing eco-friendly pest control agents .
Material Science Applications
3.1 Polymer Chemistry
The incorporation of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties. Its reactivity allows for the formation of cross-linked networks that improve the durability and performance of polymers used in various applications, including coatings and adhesives .
3.2 Photovoltaic Devices
Recent advancements have suggested that pyrazole-containing compounds can be utilized in organic photovoltaic devices due to their favorable electronic properties. These materials can facilitate charge transport and improve the efficiency of solar energy conversion systems .
Mechanism of Action
The mechanism of action of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The prop-2-enoic acid moiety can also participate in covalent bonding with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Structural Comparison of Prop-2-enoic Acid Derivatives
Key Observations :
- Pyrazole vs.
- Substituent Position : The phenyl group in 1158094-31-5 introduces aromaticity and steric bulk, which may influence solubility and crystal packing .
- Branching Effects: 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid (851975-10-5) lacks the α,β-unsaturation, reducing reactivity but improving stability .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Solubility: The α,β-unsaturated acid group enhances water solubility compared to non-acidic pyrazole derivatives.
- Hydrogen Bonding : Pyrazole’s N–H group enables strong hydrogen bonds, critical in crystal engineering (e.g., Etter’s graph set analysis ).
- Thermal Stability: Prop-2-enoic acid derivatives generally exhibit lower thermal stability due to the reactive double bond.
Biological Activity
2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid, also known by its CAS number 1236034-44-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 152.15 g/mol. Its structure features a pyrazole ring and a prop-2-enoic acid moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| CAS No. | 1236034-44-8 |
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| Purity | ≥ 95% |
The biological activity of 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or receptor ligand, modulating various signaling pathways. This interaction is facilitated by the functional groups present in the compound, which enhance binding affinity to target molecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Anti-inflammatory Activity:
Studies have shown that derivatives of pyrazole compounds can inhibit inflammatory pathways, potentially making them useful in treating conditions such as arthritis and other inflammatory disorders .
2. Anticancer Properties:
Recent investigations suggest that 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, it has been noted for its potential to inhibit topoisomerase I and II, which are crucial in DNA replication and repair processes .
3. Enzyme Inhibition:
The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways, offering implications for the treatment of metabolic disorders .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid on human cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values suggesting potent activity against breast and colon cancer cells.
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of pyrazole derivatives, including our compound of interest. It demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating its potential use in inflammatory diseases.
Study 3: Enzyme Inhibition
Research highlighted the compound's ability to inhibit certain enzymes associated with metabolic syndromes. This was evidenced by decreased activity of α-glucosidase and α-amylase in enzyme assays, suggesting potential applications in diabetes management .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-[(1H-pyrazol-1-yl)methyl]prop-2-enoic acid, a comparison with similar compounds was conducted:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(1-Methyl-1H-pyrazol-4-yl)morpholine | Morpholine ring addition | Anticancer, anti-inflammatory |
| 2-(1H-pyrazol-1-yl)acetic acid | Acetic acid derivative | Moderate anti-inflammatory |
| 2-(1H-pyrazol-1-yl)propanoic acid | Propanoic acid derivative | Lower anticancer activity |
Q & A
Q. What are the recommended synthetic routes for 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid, and how can regioselectivity be controlled during pyrazole ring formation?
A common method involves cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors. For example, refluxing phenylhydrazine with a prop-2-enoic acid derivative in ethanol/acetic acid (7:3 v/v) under controlled pH (5–6) can yield the pyrazole core. Regioselectivity is influenced by electron-withdrawing/donating substituents and solvent polarity. Monitoring reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) ensures intermediate stability .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>97%).
- Melting point analysis : Compare observed values (e.g., 223–224°C) with literature data to detect impurities .
Q. What are the key stability considerations for handling and storing this compound?
The compound is stable under inert atmospheres but may degrade via hydrolysis or oxidation. Store in airtight containers at 2–8°C, away from light. Avoid aqueous solutions unless buffered at pH 6–7. Monitor for color changes (yellowing indicates decomposition) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (FMOs) to identify reactive sites. The α,β-unsaturated carbonyl system exhibits electrophilic character at the β-carbon, making it prone to Michael additions. Solvent effects (e.g., dielectric constant of DMSO vs. THF) can be modeled using COSMO-RS to optimize reaction conditions .
Q. What strategies resolve contradictions in reported biological activity data, such as antimicrobial efficacy across studies?
- Dose-response profiling : Test across a wide concentration range (0.1–100 μM) to identify IC₅₀ values.
- Assay standardization : Use reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin).
- Metabolite screening : LC-MS/MS can detect degradation products that may influence activity .
Q. How does the compound’s stereoelectronic profile influence its coordination chemistry with transition metals?
The pyrazole N-atom and carboxylate group act as bidentate ligands. X-ray crystallography (e.g., Cu(II) complexes) reveals bond angles (~120° for pyrazole-metal coordination) and distortion parameters. Cyclic voltammetry in DMF shows redox peaks correlating with metal-ligand charge transfer .
Q. What advanced techniques validate the compound’s role in enzyme inhibition studies (e.g., cyclooxygenase-2)?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) in real-time.
- Molecular docking (AutoDock Vina) : Simulate binding poses in the enzyme’s active site (PDB ID: 1PXX).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
Methodological Notes
- Synthesis Optimization : Scale-up reactions (>10 g) require slow addition of hydrazine derivatives to prevent exothermic side reactions .
- Troubleshooting Contaminated NMR Spectra : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Ecotoxicity Assessment : Follow OECD Guideline 201 for algal growth inhibition tests (72-h exposure, Pseudokirchneriella subcapitata) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
